![molecular formula C24H24ClN3O B4988804 N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. The compound is commonly referred to as BCBPA and has been studied for its potential use in treating various diseases.
作用机制
The mechanism of action of BCBPA is not fully understood. However, studies have shown that BCBPA can interact with various receptors in the body, including serotonin and dopamine receptors. BCBPA has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
BCBPA has been shown to have various biochemical and physiological effects. Studies have shown that BCBPA can reduce the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. BCBPA has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, BCBPA has been shown to have antidepressant effects and can improve mood.
实验室实验的优点和局限性
One of the advantages of using BCBPA in lab experiments is its high purity and stability. BCBPA is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using BCBPA in lab experiments is its limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for research on BCBPA. One area of research is to further understand the mechanism of action of BCBPA and identify its molecular targets. Another area of research is to investigate the potential use of BCBPA in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to investigate the safety and toxicity of BCBPA in animal models.
合成方法
The synthesis method for BCBPA involves the reaction of 4-chloroaniline with benzyl 3-hydroxybenzoate in the presence of sodium hydroxide and potassium carbonate. The resulting compound is then reacted with benzaldehyde to form BCBPA. The synthesis method has been optimized to achieve high yields of BCBPA with high purity.
科学研究应用
BCBPA has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and depression. Studies have shown that BCBPA has anti-cancer properties and can inhibit the growth of cancer cells. BCBPA has also been shown to have neuroprotective properties and can reduce the symptoms of Alzheimer's disease. Additionally, BCBPA has been studied for its potential use as an antidepressant.
属性
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-9-11-23(12-10-22)27-13-15-28(16-14-27)26-18-21-7-4-8-24(17-21)29-19-20-5-2-1-3-6-20/h1-12,17-18H,13-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAVFDRZQDMGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-phenylmethoxyphenyl)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

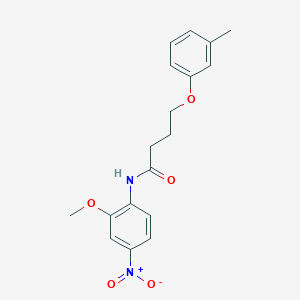
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)
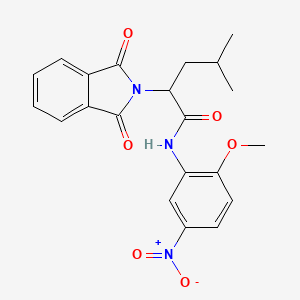
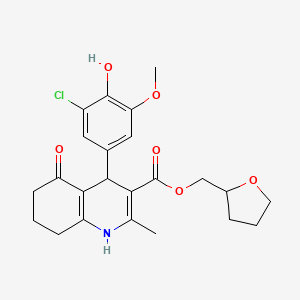

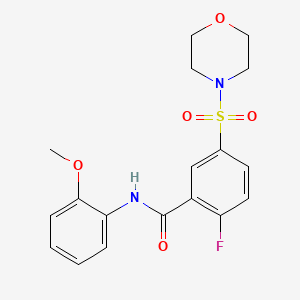
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)
![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)
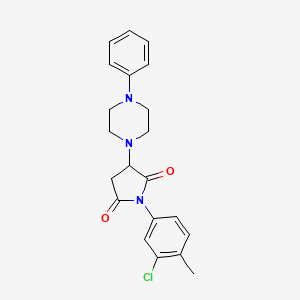
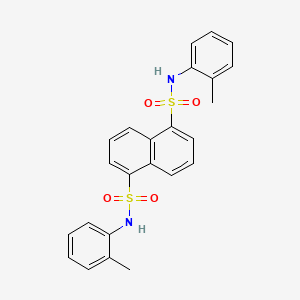

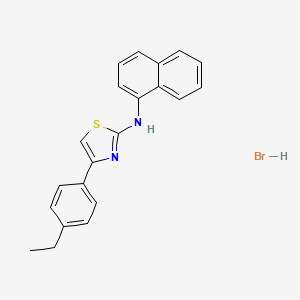
![2-(4-methylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4988805.png)